molecular formula C17H16O4 B7752020 (2E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enoic acid

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enoic acid

Cat. No.: B7752020
M. Wt: 284.31 g/mol
InChI Key: MQBXTTFTYGOQNR-GXDHUFHOSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enoic acid is an organic compound characterized by its phenylpropene structure with methoxy groups attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enoic acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with phenylacetic acid under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects could be related to the inhibition of pro-inflammatory enzymes and cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enoic acid is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications .

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-2-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-15-9-8-12(11-16(15)21-2)10-14(17(18)19)13-6-4-3-5-7-13/h3-11H,1-2H3,(H,18,19)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBXTTFTYGOQNR-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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